(3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-[tri(phenyl)methylamino]pentanoic acid (3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-[tri(phenyl)methylamino]pentanoic acid
Brand Name: Vulcanchem
CAS No.: 283160-20-3
VCID: VC21545139
InChI: InChI=1S/C39H34N2O5/c42-36(41-39(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29)24-30(25-37(43)44)40-38(45)46-26-35-33-22-12-10-20-31(33)32-21-11-13-23-34(32)35/h1-23,30,35H,24-26H2,(H,40,45)(H,41,42)(H,43,44)/t30-/m0/s1
SMILES: C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(CC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Molecular Formula: C39H34N2O5
Molecular Weight: 610,7 g/mole

(3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-[tri(phenyl)methylamino]pentanoic acid

CAS No.: 283160-20-3

Cat. No.: VC21545139

Molecular Formula: C39H34N2O5

Molecular Weight: 610,7 g/mole

* For research use only. Not for human or veterinary use.

(3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-[tri(phenyl)methylamino]pentanoic acid - 283160-20-3

Specification

CAS No. 283160-20-3
Molecular Formula C39H34N2O5
Molecular Weight 610,7 g/mole
IUPAC Name (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanoic acid
Standard InChI InChI=1S/C39H34N2O5/c42-36(41-39(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29)24-30(25-37(43)44)40-38(45)46-26-35-33-22-12-10-20-31(33)32-21-11-13-23-34(32)35/h1-23,30,35H,24-26H2,(H,40,45)(H,41,42)(H,43,44)/t30-/m0/s1
Standard InChI Key AOQYYASFUBPOHJ-PMERELPUSA-N
Isomeric SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C[C@@H](CC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(CC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Canonical SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(CC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Introduction

Chemical Identity and Structure

Compound Identification

(3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-[tri(phenyl)methylamino]pentanoic acid is identified by the CAS Registry Number 283160-20-3 and is commercially available under catalog number PA 27 0014699 from chemical suppliers . This compound belongs to a specialized class of protected amino acid derivatives utilized primarily in peptide synthesis research.

Structural Features

The chemical name reveals key structural elements that define this compound:

  • A pentanoic acid (five-carbon) backbone serving as the main structural framework

  • A stereocenter at the 3-position with S-configuration, indicating specific three-dimensional orientation

  • An Fmoc protecting group attached to the amino function at the 3-position

  • A ketone (oxo) group at the 5-position of the carbon chain

  • A trityl-protected amino group also positioned at the 5-position

This structural arrangement bears similarity to protected glutamine derivatives used in peptide synthesis, although with distinct stereochemical features. The presence of both Fmoc and trityl protecting groups creates an orthogonally protected amino acid derivative, allowing for selective deprotection during peptide assembly processes.

Protecting Group Chemistry

The Fmoc Protecting Group

The 9-fluorenylmethoxycarbonyl (Fmoc) group serves as a critical protecting group for the alpha-amino function in peptide synthesis. Its implementation in compounds like (3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-[tri(phenyl)methylamino]pentanoic acid offers several advantages:

  • It can be selectively removed under basic conditions, typically using 20% piperidine in N,N-dimethylformamide (DMF)

  • It remains stable under acidic conditions used to remove other protecting groups

  • Its removal generates a highly UV-active byproduct, allowing for easy monitoring of deprotection reactions

  • It provides effective protection against unwanted reactions at the amino group during peptide synthesis

The Trityl Protecting Group

The triphenylmethyl (trityl) group present in (3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-[tri(phenyl)methylamino]pentanoic acid serves to protect the side chain amide function. This bulky protecting group offers several distinct advantages in peptide chemistry:

  • It can be removed under mild acidic conditions (1-95% trifluoroacetic acid, depending on the specific application)

  • Its significant steric bulk minimizes side reactions during peptide synthesis processes

  • It enhances solubility in organic solvents commonly used in peptide synthesis

  • It provides resistance to racemization during coupling reactions

  • It can be selectively removed while maintaining other protecting groups

The combination of Fmoc and trityl protection in a single molecule creates an orthogonally protected building block that is particularly valuable in modern peptide synthesis strategies.

Synthesis Methods

Detailed One-Pot Synthesis Procedure

The one-pot synthesis method developed by Barlos et al. provides a potential approach to synthesizing compounds like (3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-[tri(phenyl)methylamino]pentanoic acid. The general procedure involves:

  • Creating a suspension of the amino acid (10 mmol) in 18 ml of chloroform-acetonitrile mixture (5:1 ratio)

  • Adding 1.27 ml of trimethylsilyl chloride (10 mmol) at room temperature to form the silyl ester

  • Heating the mixture under reflux for 2 hours, then cooling to room temperature

  • Adding 2.79 ml of triethylamine (20 mmol) followed by 2.79 g of trityl chloride (10 mmol) dissolved in 10 ml of chloroform

  • Stirring the resulting mixture for 1 hour to complete the reaction

This procedure could potentially be adapted for the synthesis of (3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-[tri(phenyl)methylamino]pentanoic acid with appropriate modifications to accommodate its specific structural features.

Applications in Peptide Synthesis

Role in Solid-Phase Peptide Synthesis

Compounds with dual Fmoc/trityl protection, such as (3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-[tri(phenyl)methylamino]pentanoic acid, serve as essential building blocks in modern peptide synthesis, particularly in the Fmoc/t-butyl solid-phase strategy. This approach relies on the orthogonal nature of these protecting groups, where:

  • The Fmoc group can be selectively removed under basic conditions while the trityl group remains intact

  • The trityl group can be cleaved under acidic conditions without affecting other acid-stable protecting groups

  • This orthogonality enables precise control over the peptide assembly process, allowing for selective deprotection and coupling at specific sites

The utility of compounds with this protection pattern extends beyond basic peptide synthesis to applications requiring high precision and control over the synthetic process.

Advantages in Complex Peptide Synthesis

Protected amino acids featuring both Fmoc and trityl groups offer several significant advantages in the synthesis of complex peptides:

  • Reduced Side Reactions: The bulky trityl group effectively prevents unwanted side reactions during peptide synthesis, such as dehydration of amide side chains, leading to higher purity in the final products

  • Minimized Racemization: Trityl-protected amino acids typically demonstrate strong resistance to racemization during coupling reactions, helping to preserve the stereochemical integrity of the peptide

  • Enhanced Solubility: The incorporation of trityl protection often improves the solubility of amino acid derivatives in organic solvents commonly used in peptide synthesis, facilitating more efficient coupling reactions

  • Fragment Synthesis Applications: The ability to selectively remove trityl groups while maintaining other protections makes these compounds particularly valuable in fragment condensation approaches to peptide synthesis

  • Prevention of Diketopiperazine Formation: Trityl-based protection helps minimize diketopiperazine formation at the dipeptide stage, a common side reaction in peptide synthesis that can significantly reduce yields

Research Methods and Protocols

Peptide Synthesis Protocols

Peptide synthesis utilizing protected amino acids like (3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-[tri(phenyl)methylamino]pentanoic acid typically follows established protocols that have been refined through decades of research:

  • Tea Bag Synthesis:

    • Peptides are synthesized in porous polyethylene packets

    • Multiple peptides can be synthesized simultaneously in different bags

    • Fmoc deprotection is performed with 20% piperidine in DMF

    • Coupling is typically achieved with HBTU/OxymaPure or HCTU/OxymaPure activators

    • Monitoring is conducted with bromophenol blue indicator for visual verification

  • Microwave-Assisted Synthesis:

    • Utilizes microwave energy to accelerate reaction rates

    • Standard couplings are performed at 90°C with DIC/OxymaPure as activator

    • Fmoc deprotection occurs with 20% piperidine in DMF at 90°C

    • Special conditions are implemented for sensitive amino acids (e.g., histidine derivatives)

  • Manual Synthesis:

    • Traditional approach using specialized reaction vessels

    • Similar chemistry to tea bag and microwave methods

    • Provides greater control over individual reactions

    • Often used for smaller scale or specialized synthesis projects

Special Considerations for Trityl-Containing Compounds

When working with trityl-protected compounds like (3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-[tri(phenyl)methylamino]pentanoic acid, several specific considerations apply:

  • Cleavage Conditions: Trityl groups require specific conditions for removal:

    • Complete deprotection: 95% trifluoroacetic acid (TFA)

    • Selective deprotection: 1% TFA or 20% trifluoroethanol (TFE) in dichloromethane (DCM)

  • Scavenger Requirements: Protection against side reactions during cleavage:

    • Triisopropylsilane (TIS) prevents reattachment of trityl cations

    • Water or 2,2′-(ethylenedioxy)diethanethiol (DODT) scavenges reactive species

  • Monitoring Requirements: Verification of successful reactions:

    • Bromophenol blue indicator for monitoring coupling reactions (color change from green to yellow indicates completion)

    • Mass spectrometry for confirming successful incorporation and deprotection

Data Tables and Technical Information

Chemical and Physical Properties

PropertyValueSource
Chemical Name(3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-[tri(phenyl)methylamino]pentanoic acid
CAS Registry Number283160-20-3
Catalog NumberPA 27 0014699
Standard Packaging1 kg, 5 kg, 10 kg, 25 kg, 1 MT
Stereochemistry(3S) configuration

Synthesis Methods Comparison

MethodStarting MaterialReagentsConditionsAdvantagesSource
Amino Acid Methyl Ester RouteAmino acid methyl estersTrityl chlorideFollowed by hydrolysis with NaOH in dioxane/waterEstablished method with documented reliability
Trimethylsilyl Ester RouteFree amino acidsTrimethylsilyl chloride, trityl chloride, triethylamineReflux in CHCl₃-acetonitrile, then room temperature reactionHigher yields, starts directly with free amino acids
Direct Tritylation MethodFree amino acidsTrityl chloride, diethylamine, isopropanol, waterRoom temperature reactionSimpler procedure with fewer steps

Standard Peptide Synthesis Protocol

StepReagentsConditionsPurposeSource
1. Initial LoadingFmoc-amino acid, coupling agent, base3 hours reaction timeAttachment of first amino acid to solid support
2. Fmoc Deprotection20% piperidine in DMFRoom temperatureRemoval of Fmoc group from N-terminus
3. Amino Acid CouplingFmoc-amino acid, HBTU/OxymaPure or HCTU/OxymaPure1-3 hours reaction timeFormation of peptide bond with next amino acid
4. Reaction Monitoring0.5% bromophenol blue in DMFColor change from green to yellowVerification of complete coupling reaction
5. Final CleavageTFA/TIS/Water (95:2.5:2.5)Room temperatureRelease of completed peptide from solid support

Comparison of Synthesis Approaches

ApproachScaleTime RequirementsEquipment NeedsAdvantagesLimitationsSource
Tea Bag SynthesisMultiple small-scale peptides3-5 days for typical peptideBasic laboratory equipmentMultiple peptides simultaneously, simple equipmentLimited scale, manual handling
Microwave Synthesis0.1-1.0 mmol scale4-8 hours for typical peptideSpecialized microwave synthesizerRapid synthesis, high efficiencyEquipment cost, power limitations
Manual Synthesis0.1-5.0 mmol scale7-10 days for typical peptideReaction vessels, filtration setupGreater control, flexibilityLabor intensive, time consuming

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator